molecular formula C16H24O8-2 B14217478 3,3-Bis(tert-butoxycarbonyl)hexanedioate CAS No. 819802-92-1

3,3-Bis(tert-butoxycarbonyl)hexanedioate

Cat. No.: B14217478
CAS No.: 819802-92-1
M. Wt: 344.36 g/mol
InChI Key: RNAXXQXQYCPSKN-UHFFFAOYSA-L
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Description

3,3-Bis(tert-butoxycarbonyl)hexanedioate is a derivative of hexanedioic acid (adipic acid) where two tert-butoxycarbonyl (Boc) groups are attached symmetrically at the 3-position of the six-carbon backbone. The Boc groups are widely recognized as protective moieties in organic synthesis, particularly for amines and carboxylic acids, due to their stability under basic conditions and ease of removal under acidic conditions .

Properties

CAS No.

819802-92-1

Molecular Formula

C16H24O8-2

Molecular Weight

344.36 g/mol

IUPAC Name

3,3-bis[(2-methylpropan-2-yl)oxycarbonyl]hexanedioate

InChI

InChI=1S/C16H26O8/c1-14(2,3)23-12(21)16(9-11(19)20,8-7-10(17)18)13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,17,18)(H,19,20)/p-2

InChI Key

RNAXXQXQYCPSKN-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)[O-])(CC(=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(tert-butoxycarbonyl)hexanedioate typically involves the reaction of hexanedioic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The process can be summarized as follows:

  • Dissolve hexanedioic acid in THF.
  • Add di-tert-butyl dicarbonate and sodium hydroxide to the solution.
  • Heat the mixture to around 40°C and stir for several hours.
  • Isolate the product by filtration and purify it using standard techniques like recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(tert-butoxycarbonyl)hexanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting groups.

    Substitution: The Boc groups can be selectively removed or substituted under acidic conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the corresponding amine and carbon dioxide .

Mechanism of Action

The mechanism of action of 3,3-Bis(tert-butoxycarbonyl)hexanedioate primarily involves the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Table 1: Key Comparative Properties

Compound Name Substituents/Functional Groups Key Applications/Properties References
3,3-Bis(tert-butoxycarbonyl)hexanedioate Hexanedioate with two Boc groups at C3 Likely used in peptide/protective chemistry; high steric hindrance Inferred
(3S,4S)-3,4-Bis(methoxycarbonyl)hexanedioic acid Hexanedioic acid with methoxycarbonyl groups at C3 and C4 Intermediate in asymmetric synthesis; lower steric bulk than Boc
Di-(2-ethylhexyl) adipate Hexanedioate with 2-ethylhexyl esters Plasticizer; low volatility, high flexibility
2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane Tert-butyl peroxide groups Radical initiator in polymerization; thermally unstable
3-[Bis(tert-butoxycarbonyl)amino]quinoline Boc-protected aminoquinoline Pharmaceutical intermediate; Boc groups enhance stability

Reactivity and Stability

  • Steric Effects : The tert-butoxycarbonyl groups in this compound provide significant steric hindrance, reducing nucleophilic attack compared to smaller esters like methoxycarbonyl derivatives . This property is critical in protecting sensitive functional groups during multi-step syntheses.
  • Acid Sensitivity : Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid), unlike methyl or ethyl esters, which require harsher basic hydrolysis . This selective deprotection is advantageous in peptide chemistry.
  • Thermal Stability : Unlike peroxide-containing analogs (e.g., 2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane), Boc esters are thermally stable, making them suitable for high-temperature reactions .

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